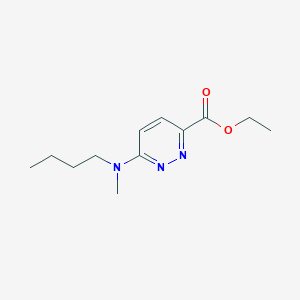

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-[butyl(methyl)amino]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-4-6-9-15(3)11-8-7-10(13-14-11)12(16)17-5-2/h7-8H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMGAEKVTFLDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NN=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Pyridazine derivatives, including this compound, are known for their diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

2. Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with butyl and methyl amines under controlled conditions. The general synthetic route is as follows:

- Starting Materials : Pyridazine-3-carboxylic acid and butyl(methyl)amine.

- Reagents : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Conditions : Reaction in a solvent such as ethanol at elevated temperatures.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.8 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 | 1.5 | Inhibition of tubulin polymerization |

| SKOV-3 | 1.2 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may act selectively against cancer cells while sparing normal cells, which is crucial for therapeutic applications.

3.2 Antimicrobial Activity

This compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

The mechanism involves disruption of bacterial cell membrane integrity, leading to cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

5.1 Antitumor Activity in Vivo

A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The treatment group exhibited a tumor growth inhibition rate of approximately 70%.

5.2 Clinical Implications

The compound's selective toxicity towards cancer cells has led researchers to propose it as a candidate for further clinical trials aimed at developing new anticancer therapies.

6. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to selectively target cancer cells while maintaining safety for normal cells positions it as a valuable compound in drug development.

7. Future Directions

Further research is needed to fully elucidate the mechanisms underlying its biological effects and to explore its potential in clinical settings. Studies focusing on structure-activity relationships (SAR) could enhance understanding and optimization for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can act as inhibitors of specific protein kinases involved in inflammatory pathways. For instance, derivatives of pyridazine have been shown to inhibit SYK (Spleen Tyrosine Kinase), which plays a crucial role in immune responses and inflammation . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

The compound's structure allows for potential interactions with cancer-related pathways. Some pyridazine derivatives have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . This positions this compound as a promising candidate in the search for novel anticancer agents.

Synthesis and Characterization

Understanding the synthesis of this compound is crucial for its application in research and industry.

Synthetic Routes

The synthesis typically involves the reaction of pyridazine derivatives with amines and carboxylic acid derivatives under controlled conditions. For example, reactions can be conducted using various solvents and temperature conditions to optimize yield and purity .

Table 1: Summary of Synthetic Methods

| Method | Conditions | Yield |

|---|---|---|

| Reaction with amine | Ethanol, 80°C, 18h | 89% |

| Reaction with acid chloride | DCM, room temperature | Varies |

Characterization Techniques

Characterization of the synthesized compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry). These methods help confirm the structure and purity of the compound, ensuring its suitability for further biological testing.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound.

Study on Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyridazine derivatives, researchers found that certain modifications to the pyridazine ring enhanced inhibitory activity against pro-inflammatory cytokines. The results indicated that compounds with similar structures could effectively reduce inflammation in vitro and in vivo models .

Investigation of Anticancer Properties

Another study focused on the anticancer potential of pyridazine derivatives, revealing that specific substitutions led to increased cytotoxicity against breast cancer cell lines. The findings suggest that this compound could be further explored as a lead compound for developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazine-3-carboxylate Derivatives

Key structural analogs differ in the substituents at the 6-position of the pyridazine ring. Below is a comparative analysis:

Table 1: Substituent-Specific Comparison

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and Analytical Data

Preparation Methods

Starting Materials and Key Intermediates

- Ethyl 6-chloropyridazine-3-carboxylate is a common intermediate, prepared by chlorination of the corresponding 6-oxo-1,6-dihydropyridazine-3-carboxylate ester.

- The 6-chloro substituent is a good leaving group, enabling substitution by amines.

Route 1: Amide Intermediate Pathway

This route involves the following steps:

Formation of Acid Chloride Intermediate

The carboxylic acid derivative of the pyridazine is converted into the acid chloride by treatment with thionyl chloride.Amide Intermediate Formation

The acid chloride is reacted with primary amines to form amide intermediates.Nucleophilic Substitution with Amines

The amide intermediates undergo nucleophilic substitution with the desired amines (e.g., butyl(methyl)amine) in refluxing 1,4-dioxane with a base such as Hünig’s base (diisopropylethylamine) to afford the target pyridazine derivatives.

This method has shown yields ranging from 36% to 79% for various derivatives, with the advantage of higher yields for final products compared to alternative routes.

Route 2: Direct Nucleophilic Substitution

In this method:

Nucleophilic Substitution of 6-Chloro Group

Ethyl 6-chloropyridazine-3-carboxylate is directly reacted with the nucleophilic amine (butyl(methyl)amine) in boiling 1,4-dioxane or ethanol with a base (e.g., Hünig’s base or piperidine).Amidation Step

If necessary, further amidation is performed by reaction with primary amines to obtain the final substituted pyridazine.

This route tends to give moderate yields (29–54%) but is synthetically simpler and involves fewer steps.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Chlorination of 6-oxo derivative | Phosphorous oxychloride, reflux | High | Produces ethyl 6-chloropyridazine-3-carboxylate |

| Acid chloride formation | Thionyl chloride, room temperature | High | Prepares acid chloride intermediate |

| Amide formation | Primary amines, dichloromethane, triethylamine, r.t. | Moderate to high | Key amide intermediates |

| Nucleophilic substitution (Route 1) | Amines, refluxing 1,4-dioxane, Hünig’s base | 36–79 | Higher yields, preferred route |

| Direct nucleophilic substitution (Route 2) | Amines, boiling 1,4-dioxane or ethanol, piperidine base | 29–54 | Simpler but lower yields |

Additional Notes on Preparation

- The choice of solvent and base is critical for efficient nucleophilic substitution at the 6-position.

- Refluxing 1,4-dioxane with Hünig’s base is commonly used to promote substitution reactions on the pyridazine ring.

- Purification often involves recrystallization or chromatographic methods.

- The nucleophilic amine reagent is typically a secondary amine such as butyl(methyl)amine for the target compound.

- The ester functionality at position 3 remains intact throughout the substitution reactions, allowing for further functionalization if needed.

Summary of Key Research Findings

- The two synthetic routes described have been validated in multiple studies for preparation of 3,6-disubstituted pyridazines, including analogs of this compound.

- Route 1, involving amide intermediates, generally provides better yields and cleaner products.

- Route 2 offers a more direct approach but may suffer from lower yields.

- The methods are adaptable to various amines, enabling structural diversity.

- These preparation methods have been applied in medicinal chemistry research for developing anticancer and other bioactive pyridazine derivatives.

Q & A

Q. Table 1. Key Analytical Parameters

| Technique | Conditions/Peaks | Application | Reference |

|---|---|---|---|

| LCMS | m/z 395 [M+H]⁺, 1.05 min (SQD-FA05) | Purity assessment | |

| ¹H NMR | δ 5.19 (s, 2H, CH₂), 1.37 (t, 3H, CH₃) | Structural confirmation | |

| HPLC | 1.43 min (SMD-TFA05) | Impurity profiling |

Q. Table 2. Synthetic Optimization

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | 15% | |

| Solvent | DMF with Cs₂CO₃ | 25% | |

| Temperature | 80°C (microwave) | 10% faster |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.